molecular formula C13H11FN2O3 B7840826 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid

Cat. No.: B7840826
M. Wt: 262.24 g/mol
InChI Key: KNOVOTDUGXCNHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid belongs to the tetrahydro-γ-carboline family, characterized by a pyridoindole scaffold with a 2-oxoacetic acid substituent. CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) is a therapeutic target for inflammatory diseases like asthma and allergic rhinitis. Setipiprant exhibits an IC50 of 6 nM against CRTH2, rapid oral absorption (tmax = 2–4 h), and biphasic elimination (t1/2 = ~12 h) .

Properties

IUPAC Name

2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-7-1-2-10-8(5-7)9-6-16(12(17)13(18)19)4-3-11(9)15-10/h1-2,5,15H,3-4,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOVOTDUGXCNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid typically involves multi-step organic synthesis, beginning with the preparation of the pyridoindole core. This is followed by the introduction of the fluoro substituent and the oxoacetic acid moiety. Conditions often involve controlled temperature environments and the use of specific catalysts to ensure the correct positioning of functional groups.

Industrial Production Methods

In an industrial context, the production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to improve reaction efficiency, as well as utilizing greener solvents and reagents to adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is reactive in various types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, resulting in the formation of oxidized derivatives.

  • Reduction: : Reductive reactions can alter specific functional groups within the molecule.

  • Substitution: : The fluorine atom can be a site for nucleophilic substitution, leading to a range of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Typical reducing agents might include lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophiles such as amines or thiols can be used under controlled conditions.

Major Products Formed

Products vary depending on the reaction type, ranging from simple oxidized forms to complex substituted derivatives. Each product can exhibit different physicochemical properties useful in various applications.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a high degree of selectivity and potency as a CRTh2 antagonist. In vitro studies have shown that it has an IC50 value of approximately 6 nM, indicating strong binding affinity to the CRTh2 receptor, which is involved in mediating inflammatory responses associated with asthma and allergic reactions .

Clinical Development

Setipiprant has been investigated for its potential therapeutic applications in the treatment of asthma and seasonal allergic rhinitis. Clinical trials have demonstrated its efficacy in reducing symptoms associated with these conditions. The lead optimization program focused on enhancing its oral bioavailability and pharmacokinetic profile, resulting in favorable absorption characteristics observed in animal models (e.g., rats and dogs) with bioavailability rates of 44% and 55%, respectively .

Metabolic Studies

Research into the metabolic pathways of Setipiprant has revealed that it undergoes significant oxidative metabolism. Key metabolites have been identified, including M7 and M9, which are formed through the oxidation of the naphthoyl group. These metabolites maintain pharmacological activity and contribute to the overall therapeutic profile of the compound .

Table 1: Summary of Pharmacokinetic Data

Study TypeSpeciesBioavailability (%)IC50 (nM)Reference
In vivo PK StudyRat446
In vivo PK StudyDog556
Metabolic PathwayHumanN/AN/A

Table 2: Clinical Trial Outcomes

Trial PhaseConditionOutcomeReference
Phase IIAsthmaSignificant symptom reduction
Phase IISeasonal Allergic RhinitisImproved quality of life

Mechanism of Action

The mechanism of action for 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating pathways involved in disease processes. These interactions often involve hydrogen bonding, van der Waals forces, or covalent modifications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The pyrido[4,3-b]indole scaffold allows diverse substitutions at position 2, significantly altering physicochemical and pharmacological properties.

Compound ID Substituent at Position 2 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity References
Setipiprant (ACT-129968) 1-Naphthoyl + acetic acid C24H19FN2O3 402.42 N/A N/A CRTH2 antagonist (IC50 = 6 nM)
8c () tert-Butyloxycarbonyl C17H21N2O2 293.36 170–171 84 No reported activity
8d () Bromo C14H14BrN2O2 337.18 177–178 82 No reported activity
8e () Chloro C14H14ClN2O2 292.73 185–186 87 No reported activity
8f () Acetyl C13H13N2O 213.26 N/A N/A Intermediate in synthesis
22 () Trifluoromethoxy + pyrazole C20H14F4N4O2 442.35 N/A 88 No reported activity

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) increase melting points, likely due to enhanced intermolecular interactions .
  • Bulkier substituents (e.g., naphthoyl in setipiprant) enhance receptor binding specificity. The naphthoyl group in setipiprant contributes to CRTH2 selectivity by mimicking prostaglandin D2's hydrophobic interactions .
Adamantane-Conjugated Derivatives ()

Adamantane pharmacophores are linked to pyridoindole scaffolds to enhance antifungal activity:

Compound ID Substituent at Position 5 Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity References
8c N-(3,5-Dimethyladamantyl)acetamide C28H35FN4O 470.61 256–258 68 Antifungal lead compound
8f N-(Adamantyl)acetamide + 8-fluoro C26H31FN4O 442.55 230–232 74 Antifungal lead compound

Key Observations :

  • Adamantane conjugates exhibit higher melting points (>230°C) due to rigid, hydrophobic structures .
  • The 8-fluoro substitution (as in setipiprant) is retained in antifungal analogs, suggesting its role in enhancing bioactivity across diverse targets.
Pyrimidoindole Derivatives (–12)

Pyrimido[5,4-b]indole derivatives represent a distinct scaffold with modified heterocyclic cores:

Compound ID () Substituents Molecular Formula Molecular Weight Biological Activity References
1040645-65-5 Benzyl + 3,4-dimethoxyphenyl C28H25FN4O4 500.53 Not reported
2-Chlorobenzyl derivative 2-Fluorophenyl + methyl C26H21ClFN3O2 474.92 Not reported

Key Observations :

  • Pyrimidoindoles lack the acetic acid/naphthoyl groups critical for CRTH2 antagonism but may target other pathways (e.g., kinase inhibition).

Pharmacological and Metabolic Comparisons

CRTH2 Antagonists

Setipiprant is compared to other CRTH2 antagonists:

Compound Target IC50 (nM) Oral Bioavailability Major Metabolic Pathway References
Setipiprant CRTH2 6 44% (rat), 55% (dog) Naphthoyl oxidation to M7/M9 metabolites
MK-8318 CRTH2 3.2 62% (rat) N/A

Key Observations :

  • Setipiprant’s naphthoyl group undergoes epoxidation and hydrolysis to form dihydroxy-dihydronaphthalene metabolites (M7 and M9), accounting for 35.3% of administered radioactivity .
  • MK-8318, a tricyclic tetrahydroquinoline, shows higher potency but lacks detailed metabolic data .
Metabolic Stability
  • Setipiprant: 50% excreted unchanged in feces; metabolites M7/M9 are non-toxic and inactive, supporting its safety profile .
  • Adamantane derivatives (): No metabolic data available, but adamantane’s hydrophobicity may limit renal excretion.

Biological Activity

2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-2-oxoacetic acid is a compound of significant interest due to its potential biological activities, particularly as a CRTh2 antagonist. This article reviews the compound's synthesis, pharmacological properties, and biological activities, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound is derived from the pyrido[4,3-b]indole framework, which has been modified to enhance its biological activity. The presence of the 8-fluoro substituent is crucial for its interaction with biological targets. The synthesis typically involves multi-step organic reactions that yield the desired compound with high purity.

CRTh2 Antagonism

The compound has been identified as a potent antagonist of the CRTh2 receptor, which plays a significant role in allergic responses and asthma. In vitro studies have shown that it exhibits an IC50 value of 6 nM, indicating strong receptor inhibition .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown GI50 values ranging from 29 nM to 47 nM against wild-type and mutant EGFR-expressing cells . This suggests that modifications in the structure can lead to enhanced anticancer properties.

Biological Activity Data

The following table summarizes key biological activities and findings associated with the compound:

Biological Activity Value/Effect Reference
CRTh2 Antagonism IC506 nM
Antiproliferative Activity (GI50)29 - 47 nM (various cancer cell lines)
Apoptosis Induction (MCF7 cells)Increased apoptotic cells by 61%

Case Study 1: Anticancer Activity

In a study assessing the antiproliferative effects of related compounds on MCF7 breast cancer cells, it was found that treatment with these compounds significantly increased apoptosis. Flow cytometry analysis revealed a notable rise in apoptotic cells post-treatment, indicating a potential mechanism for their anticancer effects .

Case Study 2: CRTh2 Receptor Modulation

Another study focused on the modulation of the CRTh2 receptor by this compound showed promising results in reducing allergic inflammation in animal models. The pharmacokinetic profile indicated favorable absorption and bioavailability, further supporting its potential therapeutic use in respiratory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.